Tafluprost acid

Overview

Description

- By increasing the outflow of aqueous fluid from the eyes, this compound effectively reduces intraocular pressure .

Tafluprost acid: is a used topically as eye drops. It plays a crucial role in controlling the progression of and managing either alone or in combination with other medications.

Mechanism of Action

Target of Action

Tafluprost acid is a prostanoid selective FP receptor agonist . The primary targets of this compound are the FP receptors . These receptors play a crucial role in the regulation of intraocular pressure (IOP) by controlling the outflow of aqueous humor .

Mode of Action

This compound interacts with its targets, the FP receptors, by acting as a selective agonist . This interaction results in an increase in the outflow of aqueous humor . Studies in animals and humans suggest that the main mechanism of action is increased uveoscleral outflow .

Biochemical Pathways

The activation of the FP receptors by this compound leads to an increase in the outflow of aqueous humor via the uveoscleral pathway . This is the primary biochemical pathway affected by this compound. The downstream effect of this pathway activation is a reduction in intraocular pressure (IOP), which is beneficial in conditions like open-angle glaucoma or ocular hypertension .

Pharmacokinetics

Tafluprost is an ester prodrug which is rapidly hydrolyzed by corneal esterases to form its biologically active acid metabolite, this compound . This compound is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid . These ADME properties impact the bioavailability of this compound, ensuring its effective delivery to the target receptors.

Result of Action

The molecular effect of this compound’s action is the activation of the FP receptors, leading to increased outflow of aqueous humor . On a cellular level, this results in a reduction of intraocular pressure (IOP) . This reduction in IOP is the primary therapeutic effect sought in the treatment of conditions like open-angle glaucoma and ocular hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the age of the patient can be a significant factor, as age is an important risk factor for glaucoma . .

Biochemical Analysis

Biochemical Properties

Tafluprost acid is a prostanoid selective FP receptor agonist . It interacts with the fluoroprostaglandin (FP) receptor, showing an affinity approximately 12 times higher than that of the carboxylic acid of latanoprost .

Cellular Effects

This compound plays a significant role in reducing intraocular pressure (IOP) by increasing the outflow of aqueous humor . This effect influences cell function by altering the fluid dynamics within the ocular cells .

Molecular Mechanism

The molecular mechanism of this compound involves its selective agonistic action on the prostaglandin F receptor . This interaction leads to an increase in the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure .

Temporal Effects in Laboratory Settings

In a study conducted in China, Tafluprost showed a sustained and significant effect in reducing intraocular pressure over a period of three months . The study also reported tolerable adverse events, indicating the stability and long-term effectiveness of Tafluprost .

Metabolic Pathways

Tafluprost is an ester prodrug that is rapidly hydrolyzed by corneal esterases to form this compound . This compound is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .

Transport and Distribution

Tafluprost, being a lipophilic ester, easily penetrates the cornea and is then activated to the carboxylic acid, this compound . This indicates that this compound is distributed within the cells and tissues of the eye following the topical application of Tafluprost.

Preparation Methods

- Tafluprost is a prodrug , and its active form is tafluprost acid. The synthetic route involves the activation of tafluprost to its acid form via ester hydrolysis .

- Industrial production methods typically follow a series of chemical transformations to obtain the desired compound.

Chemical Reactions Analysis

- Tafluprost acid undergoes various reactions, including oxidation , reduction , and substitution .

- Common reagents and conditions used in these reactions are specific to the synthetic pathway employed.

- Major products formed from these reactions include different intermediates and derivatives of this compound.

Scientific Research Applications

- Tafluprost acid finds applications in several fields:

Ophthalmology: As an effective treatment for glaucoma and ocular hypertension.

Medicine: Research explores its potential in other areas, such as inflammation modulation and wound healing.

Chemistry: Scientists study its reactivity and interactions with other molecules.

Industry: It has implications for pharmaceuticals and drug development.

Comparison with Similar Compounds

- Tafluprost acid shares its mechanism of action with other PGF2α analogues, such as latanoprost and travoprost .

- Its uniqueness lies in its specific chemical structure and pharmacological properties.

Biological Activity

Tafluprost acid, the active metabolite of tafluprost, is a prostaglandin analog primarily used in the treatment of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound acts as an agonist at the prostanoid FP receptor, exhibiting a high affinity (K_i = 0.4 nM) compared to other prostaglandins like latanoprost. Its primary mechanism involves increasing uveoscleral outflow, thereby reducing IOP. Studies suggest that tafluprost may also interact with the EP3 receptor, contributing to its IOP-lowering effects via ciliary artery relaxation through calcium inhibition in smooth muscle cells .

Pharmacokinetics

After topical administration, this compound reaches peak plasma concentrations within 10 minutes and is detectable for up to one hour. The ocular absorption is approximately 75%, with significant concentrations found in the cornea and ciliary body for at least eight hours post-administration . The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | Achieved at 10 minutes |

| Ocular Absorption | ~75% |

| Duration of Detection | Up to 1 hour |

| Time to Maximum Concentration | 10 minutes |

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in lowering IOP. A phase III study in Japan demonstrated that tafluprost was non-inferior to latanoprost, with significant reductions in IOP observed:

- Tafluprost Group : Mean reduction of 6.6 ± 2.5 mmHg (27.6%)

- Latanoprost Group : Mean reduction of 6.2 ± 2.5 mmHg (25.9%)

Additionally, 80.4% of patients treated with tafluprost showed a reduction of 20% or more in IOP compared to 70.6% in the latanoprost group .

Long-Term Efficacy

In a long-term study involving 351 patients, tafluprost maintained a stable IOP reduction (4.9 to 5.7 mmHg) over 52 weeks, confirming its sustained efficacy . The following table summarizes findings from various clinical studies:

| Study Type | Population Size | IOP Reduction (mmHg) | Duration |

|---|---|---|---|

| Phase III Comparative Study | 109 | 6.6 ± 2.5 | 4 weeks |

| Long-Term Safety Study | 351 | 4.9 - 5.7 | 52 weeks |

| Switch Study from Latanoprost | 118 | Significant reduction | 12 weeks |

Safety Profile

This compound has been shown to have a favorable safety profile with minimal systemic exposure due to low plasma concentrations post-administration . Adverse events reported in clinical trials were similar between tafluprost and comparator groups, indicating good tolerability among patients.

Case Studies

- Neuroprotective Effects : In preclinical studies on rats, tafluprost demonstrated neuroprotective effects following optic nerve crush injuries, suggesting potential benefits beyond IOP reduction by promoting retinal ganglion cell survival .

- Patient Satisfaction : A study switching patients from preserved prostaglandin analogs to preservative-free tafluprost indicated improved tolerability and quality of life, with a significant percentage reporting satisfaction with their therapy after the switch .

Properties

IUPAC Name |

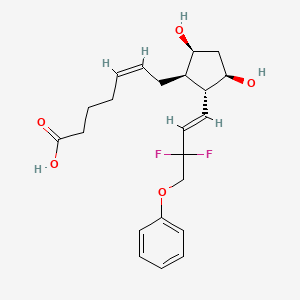

7-[2-(3,3-difluoro-4-phenoxybut-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQXRQVVYTYYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694020 | |

| Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209860-88-8 | |

| Record name | 7-[2-(3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.